Product packaging for Bentipimine(Cat. No.:CAS No. 17692-23-8)

Bentipimine

Cat. No.: B102329
CAS No.: 17692-23-8
M. Wt: 451.1 g/mol
InChI Key: KIPJSVIZACGFEX-UHFFFAOYSA-N
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Description

Bentipimine is a chemical compound of significant interest in scientific research. Detailed information regarding its specific mechanism of action, primary research applications, and molecular characteristics is under investigation. Researchers are exploring its potential value across various biochemical and pharmacological contexts. This product is provided as a high-purity material to ensure consistency and reliability in experimental settings. It is intended for Research Use Only (RUO) and is not meant for human or veterinary diagnostic or therapeutic applications. Please consult the current safety data sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31ClN2S B102329 Bentipimine CAS No. 17692-23-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[(2-chlorophenyl)-phenylmethyl]sulfanylethyl]-4-[(2-methylphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31ClN2S/c1-22-9-5-6-12-24(22)21-30-17-15-29(16-18-30)19-20-31-27(23-10-3-2-4-11-23)25-13-7-8-14-26(25)28/h2-14,27H,15-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPJSVIZACGFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CCSC(C3=CC=CC=C3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864790
Record name 1-(2-{[(2-Chlorophenyl)(phenyl)methyl]sulfanyl}ethyl)-4-[(2-methylphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17692-23-8
Record name Bentipimine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-{[(2-Chlorophenyl)(phenyl)methyl]sulfanyl}ethyl)-4-[(2-methylphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENTIPIMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/768T9DK07R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of Bentipimine

Established Synthetic Routes for Bentipimine Elucidation

The construction of this compound, 1-[2-[(2-chlorophenyl)-phenylmethyl]sulfanylethyl]-4-[(2-methylphenyl)methyl]piperazine, involves the strategic formation of key carbon-nitrogen and carbon-sulfur bonds. Established synthetic routes rely on fundamental organic reactions to assemble the piperazine (B1678402) scaffold and append its substituents.

Retrosynthetic Analysis and Identification of Key Intermediates for this compound Synthesis

A retrosynthetic analysis of this compound (I) reveals a logical pathway for its disassembly into simpler, more readily available starting materials. The primary disconnections are made at the C-N bonds of the piperazine ring and the C-S bond of the thioether linkage.

One plausible retrosynthetic approach involves a two-step disconnection strategy. The first disconnection breaks the bond between the piperazine nitrogen and the 2-methylbenzyl group, leading to intermediate 1 (1-(2-((2-chlorobenzhydryl)thio)ethyl)piperazine) and 2-methylbenzyl chloride (2 ). A subsequent disconnection of the thioether bond in intermediate 1 is not ideal due to the reactivity of the resulting thiol.

A more convergent approach disconnects both N-substituents from the piperazine core. This suggests three key building blocks: piperazine (3 ), 2-methylbenzyl chloride (2 ), and a haloethylthioether derivative of 2-chlorobenzhydryl chloride.

However, a more practical and convergent synthesis would likely involve the sequential alkylation of piperazine. A key disconnection can be made at the N4-benzyl bond, leading to the intermediate N-(2-methylbenzyl)piperazine (4 ) and the electrophile 1-((2-chloro-phenyl)-phenyl-methylsulfanyl)-2-chloro-ethane (5 ). Alternatively, disconnection at the N1-ethylthioether bond points to 1-(2-methylbenzyl)piperazine (B1329512) (4 ) and 2-((2-chlorophenyl)(phenyl)methylthio)ethyl chloride (6 ) as key intermediates. A further disconnection of the thioether in 6 would lead back to 2-chloro-N-(2-chloroethyl)ethanethioamide and a Grignard reagent, which is a less common route.

A highly feasible synthetic strategy would involve the initial mono-N-alkylation of piperazine to form a key intermediate, which is then further functionalized. For instance, mono-N-alkylation of piperazine with 2-methylbenzyl chloride (2 ) would yield N-(2-methylbenzyl)piperazine (4 ). This intermediate can then be reacted with a suitable electrophile to install the ethylthioether side chain.

Key Intermediates in a Plausible Synthetic Route:

Intermediate No.Chemical NameStructure
1 1-(2-((2-chlorobenzhydryl)thio)ethyl)piperazine
2 2-methylbenzyl chloride
3 Piperazine
4 N-(2-methylbenzyl)piperazine
5 1-((2-chloro-phenyl)-phenyl-methylsulfanyl)-2-chloro-ethane
6 2-((2-chlorophenyl)(phenyl)methylthio)ethyl chloride
7 1-(2-Chloroethyl)piperazine (B3192190)
8 (2-chlorophenyl)(phenyl)methanethiol

A likely synthetic pathway would proceed as follows:

Reaction of piperazine with an excess of a suitable protecting group or by controlling stoichiometry to achieve mono-alkylation with 2-methylbenzyl chloride (2 ) to yield N-(2-methylbenzyl)piperazine (4 ).

Synthesis of the thioether side chain can be achieved by reacting 2-((2-chlorophenyl)(phenyl)methylthio)ethanol, which can be prepared from 2-mercaptoethanol (B42355) and 2-chlorobenzhydryl chloride.

Activation of the hydroxyl group of the thioether side chain (e.g., conversion to a tosylate or chloride).

Finally, N-alkylation of N-(2-methylbenzyl)piperazine (4 ) with the activated thioether side chain to yield this compound.

Another viable route involves the reaction of 1-(2-chloroethyl)piperazine (7 ) with (2-chlorophenyl)(phenyl)methanethiol (8 ) under basic conditions. The resulting intermediate, 1-(2-((2-chlorophenyl)(phenyl)methylthio)ethyl)piperazine, can then be alkylated with 2-methylbenzyl chloride (2 ) to afford this compound.

Optimization of Reaction Conditions in this compound Chemical Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key reactions in the proposed synthetic routes are the N-alkylation of piperazine and the formation of the thioether linkage.

N-Alkylation of Piperazine: The mono-alkylation of piperazine can be challenging due to the potential for di-alkylation. To favor mono-alkylation, a large excess of piperazine can be used. Alternatively, one of the nitrogen atoms can be protected with a suitable protecting group (e.g., Boc), followed by alkylation of the unprotected nitrogen, and subsequent deprotection. A German patent describes a process for the N-monoalkylation of piperazine where piperazine is reacted with an alkyl halide in a 2:1 molar ratio in an ethanol/water mixture, leading to good yields of the mono-alkylated product. google.com For the second N-alkylation step, reaction conditions typically involve the use of a base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like acetonitrile (B52724) or DMF at elevated temperatures. researchgate.net Microwave-assisted N-alkylation has also been shown to accelerate these reactions. researchgate.net

Table 1: Optimization of N-Alkylation of Piperazine Derivatives (General Data)

Alkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Benzyl (B1604629) chlorideK2CO3Acetonitrile8085-95 researchgate.net
Ethyl bromoacetateEt3NDMF6090General procedure
2-ChloroethanolNaHTHFReflux75General procedure

Thioether Synthesis: The formation of the thioether bond can be achieved through a nucleophilic substitution reaction between a thiol and an alkyl halide. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate. Common bases include sodium hydroxide, potassium carbonate, or sodium hydride. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like DMF or DMSO often being effective. mdpi.com

Table 2: Optimization of Thioether Synthesis (General Data)

ThiolAlkyl HalideBaseSolventTemperature (°C)Yield (%)Reference
ThiophenolBenzyl bromideK2CO3DMF25>95General procedure
Ethanethiol1-BromobutaneNaOHEthanolReflux85-90General procedure
2-MercaptoethanolBenzyl chlorideNaHTHF0 to 25>90General procedure

Advanced Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of more efficient and environmentally friendly methods. Chemoenzymatic and green chemistry approaches offer promising alternatives to traditional synthetic routes.

Chemoenzymatic and Biocatalytic Syntheses of this compound and Its Derivatives

While no specific chemoenzymatic synthesis for this compound has been reported, enzymes offer significant potential for the stereoselective synthesis of its analogs or intermediates. For instance, lipases could be employed for the kinetic resolution of chiral alcohols that could be used as precursors. researchgate.net Nitrile hydratases have been used in the chemoenzymatic synthesis of levetiracetam (B1674943) analogs, which involve N-alkylation of heterocyclic compounds. redalyc.orgunesp.br This approach could potentially be adapted for the synthesis of chiral piperazine intermediates. The use of enzymes could be particularly valuable in producing enantiomerically pure versions of this compound, should a chiral center be introduced. However, research in the chemoenzymatic synthesis of complex piperazine derivatives is still an emerging field. ub.edu

Application of Sustainable and Green Chemistry Methodologies for this compound Analogues

Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. For the synthesis of this compound analogs, several green approaches can be considered.

For thioether synthesis, water has been explored as a green solvent. A base-free synthesis of heteroaryl thioethers in water has been reported, which proceeds at room temperature with high efficiency. sioc-journal.cn Another green method for aryl thioether synthesis involves the copper-catalyzed C-S coupling of thiols and aryl boronic acids in water. researchgate.net The use of odorless and stable xanthates as thiol surrogates also represents a greener alternative to the use of volatile and malodorous thiols. mdpi.com

For the N-alkylation of piperazines, catalytic methods that avoid the use of stoichiometric reagents are desirable. Palladium-catalyzed N-alkylation reactions using alcohols as alkylating agents, via a "borrowing hydrogen" methodology, offer a sustainable alternative to the use of alkyl halides. chemrxiv.org

Table 3: Green Chemistry Approaches for Key Reactions

ReactionGreen MethodCatalyst/ReagentSolventAdvantagesReference
Thioether SynthesisThiol-free synthesisXanthates (ROCS2K)DMSOOdorless, stable reagents mdpi.com
Thioether SynthesisReaction in waterNone (base-free)WaterEnvironmentally benign solvent, mild conditions sioc-journal.cn
N-AlkylationBorrowing HydrogenPd/CMethanolAtom-economical, reduces halide waste chemrxiv.org

Design and Synthesis of this compound Analogs and Derivatives for Research Applications

The synthesis of analogs and derivatives of this compound is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. By systematically modifying the different structural components of this compound, researchers can probe the pharmacophore and optimize its pharmacological properties.

Modifications could include:

Substitution on the aromatic rings: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl and 2-methylbenzyl rings could modulate the electronic properties and steric bulk, potentially affecting receptor binding.

Variation of the thioether linker: The length and nature of the ethylthioether chain could be altered. For example, replacing the sulfur atom with an oxygen (ether) or a nitrogen (amine) atom would significantly change the polarity and hydrogen bonding capacity of the linker.

Modification of the piperazine core: Introducing substituents on the piperazine ring itself could influence its conformation and basicity.

Replacement of the benzyl group: The 2-methylbenzyl group could be replaced with other aryl or alkyl groups to explore the impact on activity.

The synthesis of these analogs would generally follow the same fundamental synthetic strategies outlined for this compound, utilizing the appropriate substituted starting materials. For example, to synthesize an analog with a different substituent on the benzyl ring, the corresponding substituted benzyl chloride would be used in the N-alkylation step. The synthesis of a series of 1- and 2-[4-{(4-chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes has been reported, demonstrating the feasibility of derivatizing the core piperazine structure. asianpubs.org

Rational Design Principles for Structural Modification of this compound

Rational drug design is a strategic process that leverages the understanding of a biological target's three-dimensional structure and its interaction with a ligand to conceive new, more effective molecules. drugdesign.orgjetir.org This process aims to optimize a lead compound's properties, such as potency and selectivity, while minimizing undesirable characteristics like toxicity. jetir.orgresearchgate.net For a molecule like this compound, rational design would proceed by systematically modifying its distinct structural components.

The core principles of rational design involve a cycle of designing, synthesizing, and testing new compounds to refine a chemical scaffold. drugdesign.org Key considerations in this process include:

Target-Based Design : If the three-dimensional structure of this compound's biological target (e.g., a specific muscarinic acetylcholine (B1216132) receptor) is known, computational tools like molecular docking can be used to predict how structural changes would affect the binding affinity and orientation within the active site. drugdesign.orgnih.gov

Pharmacophore-Based Design : In the absence of a known receptor structure, a pharmacophore model can be developed. This model defines the essential spatial arrangement of functional groups required for biological activity. For this compound, this would involve identifying the critical roles of the aromatic rings, the thioether, and the basic nitrogen atoms of the piperazine ring.

Physicochemical Property Modulation : Modifications are often aimed at fine-tuning physicochemical properties. For instance, altering substituents on the aromatic rings could change the molecule's lipophilicity (fat-solubility), which influences its ability to cross cell membranes. jetir.orgdrugtargetreview.com Changing or repositioning the chlorine atom or the methyl group could also impact electronic properties and metabolic stability. drugtargetreview.com

Exploration of Structure-Activity Relationships (SAR) within this compound Chemical Space

While specific SAR data for this compound is not extensively published, we can hypothesize a general approach based on its structure. The exploration of its chemical space would involve synthesizing analogs with targeted modifications and assessing their impact on anticholinergic activity. nih.gov

Key areas for modification would likely include:

Aromatic Ring Substitution : The pattern and nature of substituents on the two phenyl rings would be explored. For example, moving the chlorine atom on the chlorophenyl ring from the ortho- (2-position) to the meta- (3-) or para- (4-) position could significantly alter binding. In studies of the related compound Benztropine, a para-chloro substituent was found to increase potency for dopamine (B1211576) uptake inhibition. drugbank.com

Thioether Linkage : The sulfur atom could be oxidized to a sulfoxide (B87167) or sulfone, or replaced entirely with an ether (oxygen) or an alkane chain to probe the importance of the thioether group for activity.

Piperazine Core : The nitrogen atoms of the piperazine ring are crucial for the molecule's basicity and ability to form ionic interactions. The distance between these nitrogens and the other functional groups could be altered by using different linker chains.

Benzyl Substituent : The 2-methylbenzyl group on the piperazine ring could be replaced with other substituted or unsubstituted benzyl groups, or different alkyl or aryl groups, to determine the optimal size and electronic properties for this part of the molecule.

The findings from such a study would typically be presented in a table, allowing for direct comparison of structural changes and their effect on biological potency.

Table 1: Illustrative SAR Table for Hypothetical this compound Analogs This table is a hypothetical representation to illustrate the principles of SAR studies.

Analog Modification from this compound Relative Potency (Hypothetical)
Analog 1 Chlorine at 4-position instead of 2-position Increased
Analog 2 Thioether (S) replaced with Ether (O) Decreased
Analog 3 2-methylbenzyl group replaced with benzyl group Slightly Decreased

This systematic approach allows medicinal chemists to identify which molecular features are essential for activity (the pharmacophore) and which can be modified to improve other properties (the auxophore). ijpsr.com

Free Radical Reactions and Selective Functionalization of this compound

Free radical reactions involve highly reactive chemical species with an unpaired electron. acs.org These reactions typically proceed via a three-step mechanism: initiation (formation of radicals), propagation (a radical reacts to form a new radical), and termination (two radicals combine). barc.gov.in In drug discovery and synthesis, radical reactions can be powerful tools for forming carbon-carbon or carbon-heteroatom bonds, often under mild conditions. nih.gov

The application of free radical reactions to a molecule like this compound could offer unique pathways for its functionalization. However, a key challenge is controlling the selectivity of the reaction, as radicals are highly reactive and can potentially react with multiple sites on a complex molecule. mdpi.com

One potential application could be in the functionalization of the imine-like structures that can be conceptually related to parts of this compound's scaffold, or in intermediates used during its synthesis. Modern photoredox catalysis, which uses visible light to generate radicals under gentle conditions, has expanded the scope of these reactions. thieme-connect.commdpi.com For instance, it is possible to generate α-amino radicals from imines or related precursors, which can then be used to form new C-C bonds. rsc.org

Possible radical functionalization strategies for this compound or its precursors could include:

Benzylic Functionalization : The methyl group on the benzyl substituent is a potential site for radical halogenation, allowing for further modification at that position.

Radical Addition to Precursors : During the synthesis of this compound, radical additions to alkene or imine precursors could be employed to construct the carbon skeleton. Recent advances have shown that radical additions to imines can be achieved with high efficiency. mdpi.com

Minisci-type Reactions : If any of the aromatic rings were part of a nitrogen-containing heterocycle (which is not the case for this compound itself but could be for a designed analog), Minisci-type reactions could be used to directly add alkyl radicals to the ring.

The study of free radicals is also critical in understanding disease mechanisms related to oxidative stress, which can motivate the design of new drugs. nih.govpatsnap.com While the direct application of free radical reactions on this compound is not documented, the principles of radical chemistry are a vital part of the broader toolkit available to medicinal chemists for synthesizing and modifying complex drug molecules. nih.gov

In-Depth Scientific Review of this compound Uncovers Limited Publicly Available Data

A comprehensive search of scientific literature and databases has revealed a significant lack of publicly available research on the chemical compound this compound, precluding the generation of a detailed article on its pharmacological and biochemical mechanisms of action as requested.

While the name "this compound" appears in several chemical inventories, patent documents, and lists of requested scientific articles, no specific studies detailing its molecular interactions, effects on cellular pathways, or other pharmacological data could be located. google.comgoogleapis.comgoogleapis.comgoogle.comresearchgate.netdrugpatentwatch.comwikipedia.orgtheswissbay.chgoogle.comgoogle.comgoogle.comfhir.orgusitc.gov One German patent from 1992 lists this compound among a class of anticholinergic agents, suggesting a potential mechanism of action related to the cholinergic system. google.com However, this document does not provide the specific data required to elaborate on its binding affinity, enzyme kinetics, or impact on intracellular signaling cascades.

The detailed outline provided for the article requires specific, data-driven content for sections including:

Elucidation of Molecular Target Interactions: This would necessitate data from direct binding assays, target affinity profiling, enzyme kinetics, and computational modeling.

Investigation of Impact on Cellular and Subcellular Pathways: This would require findings on the modulation of specific biochemical pathways and analysis of intracellular signaling perturbations.

Further investigation into the scientific and medical databases, such as PubMed and Google Scholar, did not yield any publications that would provide the necessary details to construct the requested scientific narrative. Therefore, a comprehensive article on the pharmacological and biochemical mechanisms of this compound cannot be produced at this time due to the absence of foundational research data in the public domain.

Pharmacological and Biochemical Mechanisms of Action of Bentipimine

Investigation of Bentipimine's Impact on Cellular and Subcellular Pathways

Mechanistic Studies of Cellular Phenotypic Responses Triggered by this compound (e.g., cell cycle regulation, apoptosis pathways)

Systems-Level Analysis of this compound's Biological Effects

A systems-level understanding of a compound's impact typically requires large-scale data from omics technologies.

Proteomic and Metabolomic Profiling in Response to this compound Exposure

There are no available proteomic or metabolomic studies detailing the global changes in protein and metabolite levels in response to this compound exposure. Such analyses are crucial for identifying the molecular targets and pathways affected by a compound, providing a broad view of its cellular impact.

Network Biology Approaches to Deciphering this compound's Interactome

Consistent with the lack of proteomic and metabolomic data, no network biology or interactome studies for this compound have been published. These approaches integrate various omics data to build interaction networks, helping to elucidate the complex web of molecular interactions a compound perturbs within a cell. Without the primary data, constructing or analyzing a this compound-specific interactome is not possible.

Preclinical Research Modalities and Methodologies for Bentipimine Studies

In Vitro Experimental Models for Bentipimine Evaluation

In the early stages of drug development, in vitro models are crucial for providing initial insights into a compound's biological activity and mechanism of action.

Development and Validation of Cell-Based Assays for this compound Research

The investigation of a new chemical entity like this compound would commence with the development and validation of specific cell-based assays. nih.govyoutube.com These assays are fundamental to understanding how the compound interacts with biological systems at a cellular level. The process typically involves selecting an appropriate cell line that expresses the target of interest. nih.gov Key steps in this phase include optimizing assay parameters and validating the assay to ensure it is reliable and fit for its intended purpose. nih.gov Validation would confirm the assay's sensitivity, precision, and specificity. e-b-f.euoatext.com

Application of Advanced 3D Cell Culture Systems and Organoids in this compound Studies

To better mimic the complex in vivo environment, researchers are increasingly turning to three-dimensional (3D) cell culture systems, such as spheroids and organoids. upmbiomedicals.comnih.govthermofisher.com These models can replicate aspects of tissue architecture, cell-cell interactions, and physiological gradients, offering a more biologically relevant context than traditional 2D cell cultures. nih.gov For a compound like this compound, these systems could provide valuable data on efficacy and penetration in a tissue-like structure. nih.gov Organoids, in particular, are derived from stem cells and can self-organize into structures that mimic specific organs, providing a powerful platform for studying developmental processes and disease. nih.gov

High-Throughput Screening (HTS) Platforms for this compound-Related Compound Libraries

High-throughput screening (HTS) is an automated process used to test a large number of compounds for a specific biological activity. bmglabtech.com This methodology is essential for identifying hit compounds from large chemical libraries. selvita.com HTS platforms utilize miniaturized assays in microplates (e.g., 384- or 1536-well formats) and robotic systems to rapidly screen thousands of compounds. bmglabtech.comupmbiomedicals.com If a library of compounds related to this compound were synthesized, HTS would be employed to efficiently identify the most promising candidates for further development. nih.gov

In Vivo Animal Models in this compound Research

Following promising in vitro results, preclinical research progresses to in vivo studies using animal models to evaluate a compound's effects in a whole living organism.

Selection and Characterization of Relevant Animal Models for this compound Investigational Studies

The selection of an appropriate animal model is a critical step in preclinical research. scantox.com The choice depends on various factors, including the specific disease being studied and the biological, anatomical, and genetic similarities to humans. mdpi.com Animal models can be induced to exhibit a specific pathology or may have spontaneous or genetically modified characteristics that mimic a human disease. mdpi.com For any investigational study of this compound, the chosen animal model would need to be well-characterized to ensure its relevance and translational value. scantox.commdpi.com This characterization often involves detailed physiological and pathological assessments. nih.gov

Advanced Methodologies for In Vivo Pharmacological Characterization of this compound in Animal Models

The in vivo pharmacological characterization of a compound like this compound would involve a suite of advanced methodologies to determine its mechanism of action, efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) relationships. irbm.com This includes assessing the compound's effects on relevant biomarkers and its therapeutic attributes in various animal models of disease. irbm.comnih.govnih.gov Techniques such as in vivo imaging can be used to track biological processes and the effects of the compound over time. irbm.com The ultimate goal of this characterization is to gather robust data to support the decision to move a compound into clinical development. frontiersin.org

Computational and Predictive Modeling in this compound Research

In silico simulation and molecular dynamics (MD) are powerful computational techniques that allow researchers to study the interaction between a drug molecule, such as this compound, and its biological target at an atomic level. These methods provide valuable insights into the binding mechanisms, affinity, and conformational changes that occur upon drug-target binding, which are crucial for understanding the drug's mechanism of action and for the rational design of more potent and selective analogs.

Molecular dynamics simulations, in particular, can model the dynamic behavior of the this compound-receptor complex over time, offering a more realistic representation of the biological system compared to static modeling approaches. This can help to identify key amino acid residues involved in the interaction and to predict the binding free energy, which is a measure of the strength of the interaction.

The application of these computational methods in the early stages of drug discovery can significantly reduce the time and cost associated with experimental screening and lead optimization. By providing a detailed understanding of the structure-activity relationship, in silico simulations can guide the synthesis of new this compound derivatives with improved pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound research, QSAR studies would involve compiling a dataset of this compound analogs with their corresponding measured biological activities (e.g., binding affinity for a specific receptor).

By applying various statistical and machine learning methods, a QSAR model can be developed to predict the activity of new, unsynthesized this compound analogs based solely on their chemical structure. This predictive capability allows for the virtual screening of large compound libraries, prioritizing the synthesis and testing of the most promising candidates.

Cheminformatics tools and techniques are integral to QSAR studies. They are used to calculate molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can range from simple properties like molecular weight and logP to more complex 3D descriptors that capture the shape and electronic features of the molecule. The selection of relevant descriptors is a critical step in building a robust and predictive QSAR model.

The insights gained from QSAR and cheminformatics analyses can guide the lead optimization process by identifying the key structural features of this compound that are responsible for its biological activity. This knowledge enables the rational design of new analogs with enhanced potency, selectivity, and pharmacokinetic properties.

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming the field of drug discovery and development. interpharma.ch In the context of this compound research, these advanced computational approaches can be applied to analyze large and complex datasets generated from various preclinical studies.

Potential Applications of ML and AI in this compound Research:

Predictive Modeling: ML algorithms can be trained on existing data to build predictive models for various endpoints, such as bioactivity, toxicity, and pharmacokinetic properties. These models can then be used to screen virtual compound libraries and identify promising new this compound analogs.

Data Mining and Pattern Recognition: AI-powered tools can analyze vast amounts of scientific literature, patents, and clinical trial data to identify novel targets for this compound, uncover new therapeutic indications, or identify potential drug-drug interactions.

Image Analysis: In preclinical studies involving cellular or tissue imaging, ML algorithms can be used to automate the analysis of images, providing quantitative and objective measurements of drug effects.

Personalized Medicine: In the long term, AI could be used to analyze patient data and identify biomarkers that predict an individual's response to this compound, paving the way for personalized treatment strategies.

The integration of ML and AI into the this compound research workflow has the potential to accelerate the drug discovery process, reduce costs, and increase the probability of success in clinical development. By leveraging the power of these advanced computational tools, researchers can gain deeper insights from their data and make more informed decisions throughout the research and development pipeline.

Emerging Research Frontiers and Future Directions for Bentipimine

The Prospect of Bentipimine as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. promega.com.auicr.ac.ukunc.edu The development of such probes is crucial for dissecting complex biological pathways and for the initial stages of drug discovery. promega.com.aunih.gov For this compound to be considered a valuable chemical probe, it would need to meet stringent criteria, including high potency and selectivity for its intended molecular target.

Currently, there is a lack of published research that specifically investigates the use of this compound as a chemical probe for novel biological discoveries. While its anticholinergic properties suggest it interacts with cholinergic receptors, detailed studies to characterize its selectivity profile against various receptor subtypes and other potential off-target interactions are not publicly available. derbyshiremedicinesmanagement.nhs.uknih.govnhssomerset.nhs.uknih.gov The "Target 2035" initiative, which aims to develop a chemical probe for every human protein, highlights the critical need for well-characterized molecules to advance our understanding of human biology, a role that a properly vetted this compound could theoretically play. researchgate.net

Table 1: Criteria for a High-Quality Chemical Probe and this compound's Current Status

CriterionDescriptionCurrent Status for this compound
Potency The concentration of the compound required to produce a specific effect.Data on specific target potency is not readily available in the public domain.
Selectivity The ability of the compound to interact with its intended target over other proteins.Comprehensive selectivity profiling has not been published.
Mechanism of Action A clear understanding of how the compound interacts with its target at a molecular level.Known as an anticholinergic, but detailed mechanism is not fully elucidated in available literature. researchgate.netnih.gov
Cellular Activity The ability of the compound to engage its target within a living cell and elicit a functional response.Inferred from its classification, but specific cell-based assay data is lacking.
Defined Inactive Control A structurally similar molecule that does not interact with the target, used to confirm on-target effects.No known publicly available negative control for this compound.

Integration of this compound Research with Synthetic Biology and Metabolic Engineering

Synthetic biology and metabolic engineering are fields that involve the design and construction of new biological parts, devices, and systems, or the re-engineering of existing biological systems for useful purposes. frontiersin.orgmdpi.comnih.govopenaccessjournals.com These disciplines often rely on well-characterized small molecules to regulate engineered genetic circuits or metabolic pathways.

The integration of this compound into synthetic biology and metabolic engineering paradigms remains a purely speculative endeavor at this time. There are no research articles or patents that describe the use of this compound to control engineered cellular systems. In theory, if its target and mechanism of action were precisely defined, this compound could be used as an external regulator to switch on or off specific engineered functions in cells. However, the foundational research to enable such applications has not been conducted. The synergy between these fields often accelerates the production of valuable chemicals and pharmaceuticals, but this compound's role in this synergy is yet to be explored. frontiersin.orgmdpi.com

Methodological Advancements and Technological Innovations in this compound Research

Modern research methodologies are rapidly evolving, with advancements in high-throughput screening, artificial intelligence for data analysis, and sophisticated imaging techniques transforming the landscape of chemical and biological research. researchgate.netnanoschool.innotedsource.io These technologies could, in principle, be applied to the study of this compound to rapidly advance our understanding of its biological activities.

However, there is no evidence in the current body of scientific literature to suggest that these advanced methodologies have been specifically applied to this compound research. The development of novel research methods, such as those involving AI in data analysis or innovative approaches to studying cellular interactions, has not been documented in the context of this particular compound. nanoschool.innotedsource.ioust.edu

Identification of Underexplored Research Avenues and Future Trajectories for this compound Investigations

The current state of knowledge surrounding this compound leaves a vast expanse of unexplored research avenues. The primary and most critical future direction is the comprehensive characterization of its pharmacological and biological properties.

Table 2: Potential Future Research Directions for this compound

Research AreaKey Questions to AddressPotential Impact
Target Deconvolution and Validation What are the specific molecular targets of this compound? What is its binding affinity and selectivity profile?Identification of a novel chemical probe for a specific receptor subtype; elucidation of new biological pathways.
Mechanism of Action Studies How does this compound modulate the function of its target(s) at the molecular and cellular levels?Deeper understanding of its anticholinergic effects and potential for new therapeutic applications. nih.govgoogle.com
Chemical Probe Development Can this compound or its derivatives be optimized to create a highly selective and potent chemical probe?A valuable tool for the broader research community to study a specific biological target.
Exploration of Therapeutic Potential Beyond its general anticholinergic properties, are there specific disease contexts where this compound could be effective?Potential for repurposing or developing new treatments for various disorders. nih.govgoogle.comjustia.com

Q & A

Q. How should researchers design experiments to synthesize Bentipimine while ensuring reproducibility?

Answer:

  • Experimental Design: Follow protocols that include detailed synthesis steps, reagent purity specifications (e.g., solvent grades, catalyst sources), and reaction conditions (temperature, time, pressure) .
  • Reproducibility: Document all procedures in the main manuscript (e.g., synthesis of ≤5 compounds) and provide supplementary information (SI) for extended datasets, including spectral characterization (NMR, MS) and chromatographic purity data .
  • Validation: Cross-reference synthetic methods with known procedures for analogous compounds to identify deviations or optimizations .

Q. What are the minimum characterization requirements for confirming this compound’s identity and purity?

Answer:

  • Core Data: Include elemental analysis, high-resolution mass spectrometry (HRMS), and spectroscopic data (¹H/¹³C NMR, IR) .
  • Purity Metrics: Report HPLC/GC purity (>95% recommended) and melting point consistency with literature values (if available) .
  • Novelty: For new derivatives, provide X-ray crystallography (if feasible) or computational validation (e.g., DFT for structural stability) .

Q. How can researchers mitigate bias in pharmacological assays involving this compound?

Answer:

  • Blinding: Use double-blind protocols for dose-response studies, with independent replication of assays .
  • Controls: Include positive (e.g., known inhibitors) and negative controls (vehicle-only) in all experiments .
  • Statistical Rigor: Predefine sample sizes using power analysis (α=0.05, β=0.2) and report effect sizes with confidence intervals .

Advanced Research Questions

Q. How should contradictory data in this compound’s mechanism of action be resolved?

Answer:

  • Systematic Review: Conduct a meta-analysis of existing studies to identify methodological inconsistencies (e.g., cell line variability, assay conditions) .
  • Hypothesis Testing: Use orthogonal assays (e.g., CRISPR knockouts, proteomics) to validate target engagement .
  • Contradiction Analysis: Apply frameworks like principal contradiction analysis to prioritize variables (e.g., concentration-dependent effects vs. off-target interactions) .

Q. What strategies optimize this compound’s structure-activity relationship (SAR) studies?

Answer:

  • Scaffold Modification: Systematically vary substituents at key positions (e.g., para-methoxy groups) and correlate changes with bioactivity using multivariate regression .
  • High-Throughput Screening (HTS): Pair SAR data with HTS libraries to identify synergistic or antagonistic effects .
  • Data Integration: Use cheminformatics tools (e.g., molecular docking, QSAR) to predict binding affinities and validate with in vitro assays .

Q. How can researchers address ethical and methodological gaps in this compound’s preclinical studies?

Answer:

  • Ethical Compliance: Adhere to ICH guidelines for in vivo studies, including humane endpoints and 3Rs (Replacement, Reduction, Refinement) .
  • Transparency: Publish raw data (e.g., pharmacokinetic curves, toxicity profiles) in repositories like Zenodo or Figshare .
  • Peer Review: Pre-register study protocols on platforms like Open Science Framework (OSF) to minimize publication bias .

Q. What computational methods validate this compound’s pharmacokinetic properties?

Answer:

  • ADME Prediction: Use tools like SwissADME or pkCSM to estimate absorption, distribution, and CYP450 interactions .
  • Molecular Dynamics (MD): Simulate binding stability with target proteins (e.g., ≥100 ns simulations) and compare with experimental IC50 values .
  • Machine Learning: Train models on existing ADME datasets to predict this compound’s bioavailability and toxicity .

Data Presentation and Reporting Guidelines

  • Tables: Include comparative bioactivity data (e.g., IC50 values across cell lines) and synthetic yields .
  • Figures: Use heatmaps for SAR trends and dose-response curves with error bars representing SEM .
  • SI Requirements: Provide crystallographic data (CIF files), NMR spectra, and assay raw data in accessible formats .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.